Arnicolide D Demonstrates Superior Anti-Proliferative Activity Compared to Structural Analog Arnicolide C in NPC Models
In a direct comparative study, Arnicolide D exhibited a more pronounced inhibitory effect on the viability of multiple nasopharyngeal carcinoma (NPC) cell lines than its close structural analog, Arnicolide C, leading the researchers to focus subsequent mechanistic studies on Arnicolide D alone [1].
| Evidence Dimension | Anti-proliferative effect on NPC cell viability |
|---|---|
| Target Compound Data | More pronounced effect than Arnicolide C |
| Comparator Or Baseline | Arnicolide C (less pronounced effect) |
| Quantified Difference | Qualitative difference; Arnicolide D was selected as the more potent lead. |
| Conditions | NPC cell lines CNE-1, CNE-2, SUNE-1, HONE1, C666-1; concentration- and time-dependent manner (MTT assay). |
Why This Matters
This direct comparison validates that Arnicolide D, not its analog Arnicolide C, is the preferred lead compound for further development and investigation in NPC, guiding procurement decisions for projects focused on this cancer type.
- [1] Liu, R., et al. (2019). Arnicolide D, from the herb Centipeda minima, Is a Therapeutic Candidate against Nasopharyngeal Carcinoma. Molecules, 24(10), 1908. DOI: 10.3390/molecules24101908 View Source
